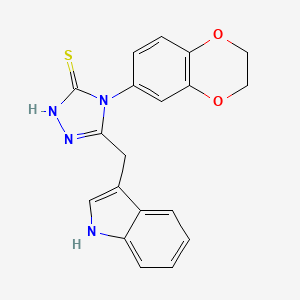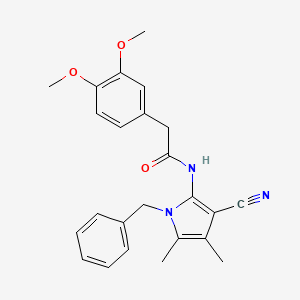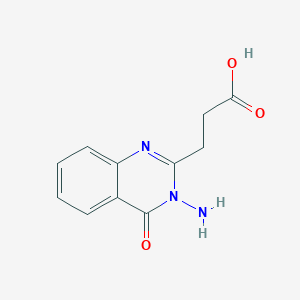![molecular formula C21H20FN3O2 B10872550 (4Z)-4-[1-(cyclopropylamino)ethylidene]-2-(4-fluorophenyl)-5-(4-methoxyphenyl)-2,4-dihydro-3H-pyrazol-3-one](/img/structure/B10872550.png)
(4Z)-4-[1-(cyclopropylamino)ethylidene]-2-(4-fluorophenyl)-5-(4-methoxyphenyl)-2,4-dihydro-3H-pyrazol-3-one
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
The compound (4Z)-4-[1-(cyclopropylamino)ethylidene]-2-(4-fluorophenyl)-5-(4-methoxyphenyl)-2,4-dihydro-3H-pyrazol-3-one is a synthetic organic molecule with potential applications in various fields such as medicinal chemistry, pharmacology, and materials science. This compound features a pyrazolone core, which is a versatile scaffold in drug design due to its ability to interact with various biological targets.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (4Z)-4-[1-(cyclopropylamino)ethylidene]-2-(4-fluorophenyl)-5-(4-methoxyphenyl)-2,4-dihydro-3H-pyrazol-3-one typically involves multi-step organic reactions. A common synthetic route includes:
Formation of the pyrazolone core: This can be achieved through the condensation of an appropriate hydrazine derivative with a β-diketone or β-ketoester under acidic or basic conditions.
Introduction of the fluorophenyl and methoxyphenyl groups: These groups can be introduced via electrophilic aromatic substitution reactions or through Suzuki-Miyaura coupling reactions.
Formation of the cyclopropylamino group: This step often involves the reaction of a cyclopropylamine with an appropriate electrophilic intermediate, such as an aldehyde or ketone, to form the desired imine or enamine.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic steps to ensure high yield and purity. This could include the use of continuous flow reactors for better control of reaction conditions, as well as the implementation of purification techniques such as recrystallization or chromatography.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the cyclopropylamino group, leading to the formation of N-oxides or other oxidized derivatives.
Reduction: Reduction reactions can target the pyrazolone core or the cyclopropylamino group, potentially leading to the formation of hydrazine derivatives or reduced pyrazolone rings.
Common Reagents and Conditions
Oxidation: Reagents such as hydrogen peroxide, m-chloroperbenzoic acid (m-CPBA), or potassium permanganate.
Reduction: Reagents like sodium borohydride (NaBH4), lithium aluminum hydride (LiAlH4), or catalytic hydrogenation.
Substitution: Electrophilic reagents such as halogens (Br2, Cl2) or nucleophiles like amines and thiols.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation might yield N-oxides, while reduction could produce hydrazine derivatives.
Scientific Research Applications
Chemistry
In chemistry, this compound can serve as a building block for the synthesis of more complex molecules. Its unique structure allows for various modifications, making it a valuable intermediate in organic synthesis.
Biology
In biological research, the compound can be used to study enzyme interactions, receptor binding, and other biochemical processes. Its structural features make it a candidate for probing biological pathways and mechanisms.
Medicine
Medicinally, (4Z)-4-[1-(cyclopropylamino)ethylidene]-2-(4-fluorophenyl)-5-(4-methoxyphenyl)-2,4-dihydro-3H-pyrazol-3-one may exhibit pharmacological activities such as anti-inflammatory, analgesic, or anticancer properties. Research into its potential therapeutic applications is ongoing.
Industry
In industry, the compound could be used in the development of new materials, such as polymers or coatings, due to its chemical stability and reactivity.
Mechanism of Action
The mechanism by which this compound exerts its effects depends on its specific application. In medicinal chemistry, it may interact with enzymes or receptors, modulating their activity. The molecular targets could include kinases, proteases, or other proteins involved in disease pathways. The compound’s structure allows it to fit into active sites or binding pockets, influencing biological processes.
Comparison with Similar Compounds
Similar Compounds
(4Z)-4-[1-(cyclopropylamino)ethylidene]-2-(4-chlorophenyl)-5-(4-methoxyphenyl)-2,4-dihydro-3H-pyrazol-3-one: Similar structure but with a chlorine atom instead of a fluorine atom.
(4Z)-4-[1-(cyclopropylamino)ethylidene]-2-(4-fluorophenyl)-5-(4-hydroxyphenyl)-2,4-dihydro-3H-pyrazol-3-one: Similar structure but with a hydroxyl group instead of a methoxy group.
Uniqueness
The uniqueness of (4Z)-4-[1-(cyclopropylamino)ethylidene]-2-(4-fluorophenyl)-5-(4-methoxyphenyl)-2,4-dihydro-3H-pyrazol-3-one lies in its specific combination of functional groups, which confer distinct chemical and biological properties. The presence of both fluorine and methoxy groups can influence its reactivity and interaction with biological targets, making it a valuable compound for research and development.
Properties
Molecular Formula |
C21H20FN3O2 |
|---|---|
Molecular Weight |
365.4 g/mol |
IUPAC Name |
4-(N-cyclopropyl-C-methylcarbonimidoyl)-2-(4-fluorophenyl)-5-(4-methoxyphenyl)-1H-pyrazol-3-one |
InChI |
InChI=1S/C21H20FN3O2/c1-13(23-16-7-8-16)19-20(14-3-11-18(27-2)12-4-14)24-25(21(19)26)17-9-5-15(22)6-10-17/h3-6,9-12,16,24H,7-8H2,1-2H3 |
InChI Key |
LLQFXVQOPOMNTF-UHFFFAOYSA-N |
Canonical SMILES |
CC(=NC1CC1)C2=C(NN(C2=O)C3=CC=C(C=C3)F)C4=CC=C(C=C4)OC |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



![N-[[5-Bromo-1-(dimethylaminomethyl)-2-oxo-indol-3-ylidene]amino]-4-methoxy-benzamide](/img/structure/B10872481.png)
![2-(3,4-dimethoxybenzyl)-7-(furan-2-ylmethyl)-8,9-dimethyl-7H-pyrrolo[3,2-e][1,2,4]triazolo[1,5-c]pyrimidine](/img/structure/B10872484.png)
![N'-[3-cyano-4,5-bis(4-methoxyphenyl)furan-2-yl]-N,N-diethylimidoformamide](/img/structure/B10872490.png)
![2-[4-(4-Nitrophenoxy)phenyl]-2-oxoethyl 3-{[(4-methylphenyl)carbonyl]amino}benzoate](/img/structure/B10872493.png)
![N-(1,3-benzothiazol-2-yl)-2-({[(E)-(4-methoxyphenyl)methylidene]amino}oxy)acetamide](/img/structure/B10872498.png)
![N-(3-cyano-5,5,7,7-tetramethyl-4,5,6,7-tetrahydrothieno[2,3-c]pyridin-2-yl)benzamide](/img/structure/B10872502.png)
![N-(3-cyano-5,6,7,8-tetrahydro-4H-cyclohepta[b]thiophen-2-yl)-2-phenoxyacetamide](/img/structure/B10872509.png)
![2-{2-[({[(1Z)-1-(4-methoxyphenyl)ethylidene]amino}oxy)methyl]-8,9-dimethyl-7H-pyrrolo[3,2-e][1,2,4]triazolo[1,5-c]pyrimidin-7-yl}ethanol](/img/structure/B10872513.png)
![(4Z)-4-{1-[(1,3-benzodioxol-5-ylmethyl)amino]ethylidene}-2-(4-methoxyphenyl)-5-methyl-2,4-dihydro-3H-pyrazol-3-one](/img/structure/B10872517.png)

![5-ethyl-4-methyl-2-[(4-nitrobenzyl)sulfanyl]-1H-imidazole](/img/structure/B10872558.png)

![2-(5-cyclopropyl-1H-pyrazol-3-yl)-9,10,11,12-tetrahydro-8H-cyclohepta[4,5]thieno[3,2-e][1,2,4]triazolo[1,5-c]pyrimidine](/img/structure/B10872563.png)
